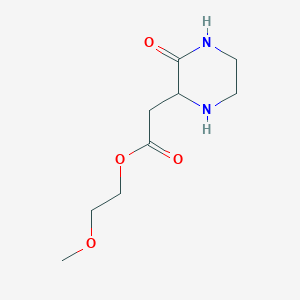

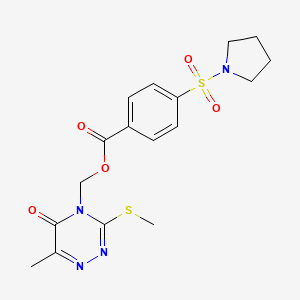

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

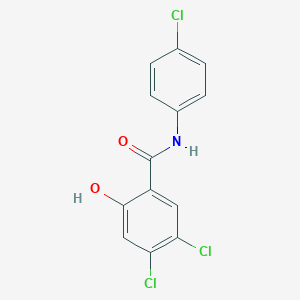

The compound 2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various strategies, including the Mannich reaction, as seen in the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine . Another approach is the use of N-acyliminium ion chemistry to create 2,6-bridged piperazine-3-ones from alpha-amino acids . Additionally, chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters have been synthesized from L- or D-serine and dimethyl-D-malate, demonstrating the versatility in the synthesis of piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic methods. For instance, the crystal structure studies and Hirshfeld surface analysis, along with DFT calculations, have been used to understand the molecular structure of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . X-ray crystallography has also been employed to determine the structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, revealing the coplanarity of the rings and the overall non-planar structure of the molecule .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cyclization, acylation, and Mannich reactions, to produce a wide range of compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, as well as the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are crucial for their application in medicinal chemistry. These properties can be influenced by the substituents on the piperazine ring and the overall molecular structure . For example, the presence of methoxy groups can affect the hydrogen bonding potential and solubility of the compounds .

Case Studies and Biological Activity

Piperazine derivatives have been evaluated for various biological activities, including antidepressant and antianxiety effects in animal models . Additionally, some derivatives have shown antimicrobial activity against microorganisms and inhibitory activity against aspartate transcarbamoylase, an enzyme involved in pyrimidine biosynthesis . The synthesis of radioligands based on piperazine structures for in vivo imaging studies of acetylcholinesterase also highlights the potential of these compounds in diagnostic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Characterization

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate, as part of the oxazolidinone class, is crucial in the study of platelet aggregation inhibitors for chronic oral treatment of thrombotic disorders. Detailed impurity profiling using liquid chromatography-mass spectrometry is essential in understanding the synthesis byproducts and optimizing the drug substance for therapeutic applications, as demonstrated in the research on a related compound, ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate (Thomasberger, Engel, & Feige, 1999).

Synthesis of Novel Compounds and Drug Development

The versatile chemistry of piperazinyl compounds allows for the synthesis of various novel derivatives with significant therapeutic potential. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, some of which have shown promising anti-inflammatory, analgesic, and COX-inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the development of novel fluoroquinolone compounds containing piperazinyl groups for antibacterial applications has been documented, highlighting the compound's role in antibiotic drug development (Jian-yong Li, Lu, Yang, & Zhang, 2004).

Cytotoxicity Studies and Cancer Research

Piperazin-2-one derivatives, synthesized through bioisosteric substitution, have been evaluated for their cytotoxic activities against cancer and normal cell lines, indicating potential applications in cancer therapy. The structural modifications and group rearrangements in these compounds significantly influence their cytotoxic activity, making them a valuable subject for cancer research (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxyethyl 2-(3-oxopiperazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-14-4-5-15-8(12)6-7-9(13)11-3-2-10-7/h7,10H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWDKLFNYFSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)CC1C(=O)NCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 2-(3-oxo-2-piperazinyl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

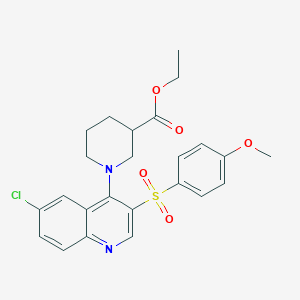

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

methanone](/img/structure/B2503964.png)

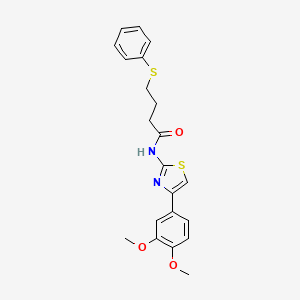

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

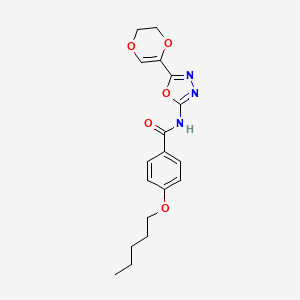

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)